Dibenzo[b,d]furan-3,7-dicarbonitrile
Description
Contextual Significance of Dibenzo[b,d]furan Core Structures in Organic Chemistry and Materials Science
The dibenzo[b,d]furan (DBF) moiety is a heterocyclic aromatic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. biointerfaceresearch.comekb.eg This structural framework is notable for its rigidity, planarity, and thermal robustness. lookchem.com Found in natural products and as a byproduct of combustion processes, the DBF core has become a versatile building block in synthetic organic chemistry and materials science. biointerfaceresearch.com
In organic chemistry, the DBF structure is a precursor for various derivatives with applications ranging from pharmaceuticals to fine chemicals. biointerfaceresearch.comresearchgate.net Its reactivity allows for electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, enabling the synthesis of a wide array of functionalized molecules. biointerfaceresearch.com
In materials science, the DBF core is highly valued for its electronic properties and stability. Its rigid structure contributes to high thermal stability in resulting materials, with some derivatives exhibiting decomposition temperatures up to 400 °C. rsc.org This makes it a suitable component for devices that operate at elevated temperatures. The DBF core is a key component in the design of organic semiconductors, which are foundational to flexible and printable electronics. researchgate.netnih.govrsc.org Furthermore, its derivatives are investigated as host materials in Organic Light-Emitting Diodes (OLEDs), particularly for applications involving thermally activated delayed fluorescence (TADF). openreadings.eufrontiersin.orgcityu.edu.hk The high triplet energy of the DBF core is advantageous in preventing energy loss in blue TADF OLEDs, a critical factor for enhancing device efficiency and longevity. openreadings.eu
Rationale for Research Focus on Dicarbonitrile-Substituted Dibenzofurans
The strategic placement of two nitrile (-CN) groups at the 3 and 7 positions of the dibenzofuran (B1670420) core in Dibenzo[b,d]furan-3,7-dicarbonitrile is a deliberate molecular design choice. Nitrile groups are strongly electron-withdrawing, and their inclusion significantly modifies the electronic landscape of the parent DBF molecule.
This dicarbonitrile substitution creates a "push-pull" electronic effect within the molecule, which can lead to a number of desirable properties in materials science. tdl.org This effect can enhance the delocalization of electrons across the conjugated system, leading to a reduction in the band gap and influencing the charge transport characteristics of the material. tdl.org
Specifically, the introduction of nitrile groups is a common strategy in the design of n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. The electron-withdrawing nature of the nitrile groups lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport.
In the context of TADF emitters for OLEDs, the precise tuning of the electronic properties of the molecule is crucial. The design of molecules with a small energy gap between the first excited singlet (S1) and triplet (T1) states is essential for efficient reverse intersystem crossing (RISC), a key process in TADF. nih.gov The substitution pattern and the electronic nature of the substituents on the DBF core play a pivotal role in modulating this energy gap. While many TADF molecules have shown that a small energy difference is ideal, some with larger energy gaps have also demonstrated high RISC rates, indicating a complex interplay of structural and electronic factors. nih.gov The dicarbonitrile substitution on the dibenzofuran core represents a targeted approach to manipulate these factors to achieve high-efficiency light emission.
Overview of Key Research Areas and Academic Relevance
The academic relevance of this compound and related structures stems primarily from their potential applications in high-performance organic electronic devices. The key research areas for this compound are centered on its role as a building block for advanced materials.
One of the most prominent areas of investigation is in the field of Organic Light-Emitting Diodes (OLEDs) . Specifically, dibenzofuran derivatives are explored as host materials for TADF emitters. openreadings.eu The goal is to develop stable and efficient blue OLEDs, which remain a significant challenge in the display and lighting industries. The high triplet energy and thermal stability of the dibenzofuran core make it a promising platform for this purpose. rsc.orgopenreadings.eu Research focuses on synthesizing and characterizing new dibenzofuran-based host materials to optimize device performance, including external quantum efficiency and operational lifetime. openreadings.eu
Another significant research avenue is the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . nih.govrsc.orgtdl.org The ability to tune the electronic properties of the dibenzofuran core through substitution makes it an attractive candidate for creating both p-type and n-type semiconducting materials. Dicarbonitrile-substituted dibenzofurans are of particular interest for their potential as n-type semiconductors, which are crucial for the realization of low-power complementary circuits.
The academic relevance of this research lies in advancing the fundamental understanding of structure-property relationships in organic electronic materials. By systematically studying compounds like this compound, researchers can elucidate the effects of molecular geometry, electronic structure, and intermolecular interactions on the performance of organic electronic devices. This knowledge is critical for the rational design of next-generation organic materials with tailored functionalities.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | lookchem.com |
| CAS Number | 33763-36-9 | lookchem.com |
| Molecular Formula | C₁₄H₆N₂O | lookchem.com |
| Molecular Weight | 218.21 g/mol | lookchem.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dibenzo[b,d]furan |
| 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] |
| DMeCzIPN |
| Spirodihydrocoumarin |
| Furobufen |
| Succinic anhydride |
| Dibenzo[b,d]furan-3-carbonitrile |
| Carbazole (B46965) |
| 4CzIPN |
| 2CzPN |
| CzBN |
| o-3CzBN |
| 4CzBN |
| p-3CzBN |
| 5CzBN |
| 1,3,5-trimethoxybenzene |
| 1,3,7,9 tetramethoxybenzofuran |
| Rhodomytoxins B |
| Rhodomytoxins C |
| Popolohuanone E |
| 8-O-methylpopolohuanone E |
| Usnic acid |
| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan |
| o-iodophenol |
| 3-silyl-1-arylpropinone |
| 2-silylbenzo[b]furans |
| Nitrosalicylaldehydes |
| 2-hydroxyacetophenone |
| 2-bromo-1-(30,40,50-trimethoxyphenyl)ethanone |
| 2-(30,40,50-trimethoxybenzoyl)benzo[b]furanone |
| α-bromoacrylic acid |
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-3,7-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O/c15-7-9-1-3-11-12-4-2-10(8-16)6-14(12)17-13(11)5-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEXKVZOURGOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Dibenzo B,d Furan 3,7 Dicarbonitrile
Strategies for Constructing the Dibenzo[b,d]furan Skeleton
The formation of the dibenzofuran (B1670420) ring system can be broadly categorized into intramolecular cyclization strategies starting from diaryl ethers or biaryl precursors. researchgate.netrsc.org Modern synthetic chemistry has largely focused on transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance. acs.org
Palladium catalysis is a cornerstone in the synthesis of dibenzofurans, enabling a variety of cyclization reactions through different mechanistic pathways. organic-chemistry.orgbiointerfaceresearch.com These methods include cross-coupling reactions to build precursor molecules and direct C-H activation strategies to form the crucial ring-closing bond. acs.orgnih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been integrated into multi-step syntheses of dibenzofurans. tcichemicals.comlibretexts.org This approach typically involves creating a biaryl linkage first, followed by a subsequent cyclization step to form the furan (B31954) ring.
A notable strategy involves a three-step process that begins with the bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling, and concludes with a photoinduced cyclization to yield the dibenzofuran product. acs.org Another efficient, one-pot, two-step procedure utilizes the reaction of o-iodophenols with silylaryl triflates. nih.gov This initial reaction, mediated by cesium fluoride (B91410) (CsF), forms an O-arylated intermediate which is not isolated but is directly subjected to a palladium-catalyzed intramolecular cyclization to afford the dibenzofuran skeleton in good to excellent yields. nih.gov This method is valued for its tolerance of various functional groups. organic-chemistry.orgnih.gov
The general mechanism for palladium-catalyzed cross-couplings like the Suzuki reaction involves an oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with an organoboron compound, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
Table 1: Suzuki-Miyaura-Based Dibenzofuran Synthesis This table is representative of the general strategy. Specific substrate and yield data for a direct Dibenzo[b,d]furan-3,7-dicarbonitrile synthesis via this method is not detailed in the provided sources.
| Step 1: Precursor Synthesis | Catalyst/Reagents (Step 2: Cyclization) | Product | Overall Yield | Reference |
|---|---|---|---|---|
| Cross-coupling of o-iodophenol with silylaryl triflate | Pd(OAc)₂, PCy₃ | Substituted Dibenzofuran | Good to Excellent | nih.gov |
Direct C–H activation has emerged as a highly efficient and atom-economical method for constructing dibenzofuran rings. cas.cn These reactions create the key C-C or C-O bond by activating a C-H bond on one of the aryl rings of a diaryl ether or a 2-phenylphenol (B1666276) precursor.
A practical method has been developed for a phenol-directed C–H activation/C–O cyclization that proceeds through a Pd(0)/Pd(II) catalytic cycle using air as the oxidant. researchgate.netacs.orgnih.gov This reaction can tolerate a wide variety of functional groups. acs.org Mechanistic studies suggest that the turnover-limiting step in this process is the C–O reductive elimination from the palladium(II) intermediate, rather than the C–H activation step itself. acs.orgnih.gov
Another prominent approach involves the intramolecular C-H activation of diaryl ethers. An efficient method for synthesizing dibenzofurans from o-iododiaryl ethers is catalyzed by a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. acs.orgnih.gov The proposed mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by the insertion of an ortho aromatic C-H bond, and subsequent reductive elimination to form the dibenzofuran product and regenerate the Pd(0) catalyst. acs.org Palladium(II) acetate (B1210297) has also been used to catalyze the intramolecular oxidative C-C bond formation in diaryl ethers, with pivalic acid as a solvent enhancing reproducibility and yields. organic-chemistry.org
Table 2: Examples of Pd-Catalyzed C-H Activation for Dibenzofuran Synthesis
| Starting Material | Catalyst System | Oxidant / Additive | Yield | Reference |
|---|---|---|---|---|
| 2-Arylphenols | Pd(OAc)₂ / DavePhos | Air / K₂CO₃ | up to 88% | acs.org |
| Diaryl ethers | Pd(OAc)₂ | Pivalic Acid / Air | Good to Excellent | organic-chemistry.org |
| o-Iododiaryl ethers | Pd/C (10 wt %) | K₂CO₃ | up to 98% | acs.org |
Copper-catalyzed reactions provide an alternative to palladium-based systems for the synthesis of the dibenzofuran core. These methods are often cost-effective and efficient for forming the crucial C-O bond via cycloetherification.
One such method involves the copper-catalyzed C–H activation and C–O bond formation from o-phenylphenols. cas.cn Using copper(I) bromide (CuBr) as the catalyst, dibenzofuran derivatives can be obtained in a single step with high atom economy. cas.cn This process is described as a Cu-catalyzed oxidative C(sp²)–H cycloetherification. acs.org
In other protocols, copper catalysis is used in tandem with palladium catalysis. For instance, a one-pot reaction for constructing the dibenzofuran motif involves a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.org Additionally, an efficient synthesis of various dibenzofuran derivatives has been achieved through a Cu-catalyzed cyclization of cyclic diaryliodonium salts in water, proceeding via a double C–O bond formation. nih.gov
Intramolecular cyclization is the final and key step in most dibenzofuran syntheses, forming the heterocyclic ring from a suitably substituted precursor. researchgate.net While many of these are catalyzed by palladium or copper as described above, other methods also exist.
Palladium catalysis facilitates the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, using palladium acetate in refluxing ethanol (B145695) without a base. organic-chemistry.orgbiointerfaceresearch.com The intramolecular coupling of cyanodiphenyl ethers has also been reported. Specifically, 1-dibenzofurancarbonitrile was prepared via the Pd(II) acetate-mediated intramolecular coupling of 3-cyanodiphenyl ether. researchgate.net
Photoinduced intramolecular cyclization represents a metal-free alternative. This SRN1 reaction can generate the C–O bond through a radical pathway, providing a route to substituted dibenzofurans from precursors like brominated o-arylphenols. acs.org
The cyclization of o-iododiaryl ethers, often achieved with palladium catalysts, is a common and efficient route. organic-chemistry.orgacs.org This transformation relies on the formation of an aryl-aryl bond through C-H activation. acs.org Similarly, the cyclization of O-arylated products derived from the reaction of o-iodophenols with silylaryl triflates is a versatile technique. nih.gov
A novel, catalyst-free approach for the synthesis of the dibenzofuran core involves the oxodefluorination of fluoroarenes. researchgate.net This method utilizes activated gamma-alumina (γ-Al₂O₃) to promote the cyclization of fluorinated biphenyls into dibenzofurans. researchgate.net This pathway offers a clean preparation protocol and represents an economic, metal-free alternative to traditional transition-metal-catalyzed methods. researchgate.net While this method has been reported for the core structure, its application to precursors bearing nitrile functionalities has not been detailed. The pyrolysis of fluorophenols and fluorobenzenes has also been used to synthesize various polyfluorinated dibenzofurans. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Dibenzo B,d Furan 3,7 Dicarbonitrile and Its Derivatives
Methodologies for Molecular Structure Determination
The determination of the exact molecular arrangement of dibenzo[b,d]furan-3,7-dicarbonitrile and its analogs relies on a combination of techniques that probe the molecule in both the solid and solution states.
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
For instance, the crystal structure of a derivative, 2-(pentyloxy)dibenzo[b,d]furan, reveals a nearly planar dibenzofuran (B1670420) core. nih.gov In the crystal lattice, these molecules arrange in a head-to-head and tail-to-tail fashion, facilitating hydrophobic interactions between the pentyloxy chains and π-π stacking between the dibenzofuran rings of adjacent molecules. nih.gov The centroid-to-centroid distance between adjacent furan (B31954) rings is 4.070 (3) Å, with a perpendicular separation of 3.3731 (12) Å, indicating significant intermolecular electronic interactions. nih.gov Such detailed structural information is crucial for understanding the solid-state packing and its influence on material properties.
While a specific crystallographic study for this compound was not found, the analysis of related structures like (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, which features a fused furan ring system, demonstrates the power of X-ray crystallography to resolve complex stereochemistry and conformations. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and conformation.
In the case of dibenzofuran derivatives, ¹H NMR spectra can be complex due to the coupling between aromatic protons. For the parent dibenzofuran, distinct signals for the different protons are observed, with chemical shifts dependent on the solvent used. chemicalbook.com For example, in acetone, the proton signals appear at δ 8.070, 7.375, 7.506, and 7.610 ppm. chemicalbook.com
¹³C NMR spectroscopy is particularly powerful for carbon-rich molecules like dibenzofuran derivatives, as it typically provides a distinct signal for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in sp² hybridization appearing at higher chemical shifts (downfield). libretexts.org For example, in a study of persistent carbocations of dibenzo[b,d]furan, changes in ¹³C NMR chemical shifts upon protonation were used to map the delocalization of positive charge within the aromatic system. researchgate.net
Table 1: Representative ¹H NMR Data for Dibenzofuran
| Solvent | H-1, H-9 (ppm) | H-2, H-8 (ppm) | H-3, H-7 (ppm) | H-4, H-6 (ppm) | Reference |
| CDCl₃ | 7.958 | 7.574 | 7.458 | 7.346 | chemicalbook.com |
| Acetone | 8.070 | 7.375 | 7.506 | 7.610 | chemicalbook.com |
| CCl₄ | 7.845 | 7.235 | 7.354 | 7.483 | chemicalbook.com |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in a molecule.
For this compound, the most characteristic vibrational mode would be the C≡N stretching of the nitrile groups, which typically appears in the range of 2260-2220 cm⁻¹. The IR spectrum of the related 3-aminodibenzofuran (B1200821) shows characteristic bands for the amine group, in addition to the skeletal vibrations of the dibenzofuran core. nist.gov The NIST Chemistry WebBook provides IR data for the parent dibenzofuran, which serves as a reference for identifying the fundamental vibrations of the core structure. nist.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₄H₆N₂O. lookchem.com Its molecular weight is approximately 218.21 g/mol . lookchem.com In a mass spectrometer, this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to this mass.
The fragmentation of dibenzofuran derivatives under electron ionization often involves the loss of small, stable molecules. For example, the mass spectrum of the parent dibenzofuran is available in the NIST Chemistry WebBook. nist.gov The study of fragmentation patterns in related heterocyclic systems, such as dithiophene dicarboxylic acid dianilides, reveals that cleavage often occurs at the bonds adjacent to functional groups. nih.gov For this compound, fragmentation could involve the loss of HCN or cleavage of the furan ring.
Optical Spectroscopy Methodologies
Optical spectroscopy investigates the interaction of light with matter, providing insights into the electronic structure and properties of molecules.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within a molecule.
The UV-Vis spectrum of the parent dibenzofuran is available in the NIST Chemistry WebBook. nist.gov For derivatives, the position and intensity of the absorption bands are sensitive to the nature and position of substituents on the dibenzofuran core. For instance, studies on triarylamine polymers incorporating 3,7-dibenzo[b,d]thiophene units show that the maximum absorption wavelength varies depending on the specific structure of the polymer. researchgate.net This highlights how conjugation and substituent effects can be studied using UV-Vis spectroscopy. The introduction of nitrile groups, which are electron-withdrawing, into the dibenzofuran system is expected to influence the energy of the electronic transitions and thus the absorption spectrum.
Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics3.3.1. Cyclic Voltammetry for Redox Properties and Energy Level Estimation
General information suggests that dibenzofuran and its derivatives are of interest in materials science and medicinal chemistry due to their electronic and biological properties. However, without specific studies on this compound, any discussion on its emission characteristics, redox properties, and energy levels would be purely speculative and would not meet the required standard of scientific accuracy.
Theoretical and Computational Investigations of Dibenzo B,d Furan 3,7 Dicarbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Dibenzo[b,d]furan-3,7-dicarbonitrile at the atomic level. These methods allow for the prediction of molecular geometry, electronic structure, and various other physicochemical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are utilized to determine the most stable molecular geometry through an optimization process. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.
Table 1: Theoretically Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Atom Pair/Triplet | Typical Calculated Value (Å or °) |
| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |
| Bond Length | C-O | ~1.36 Å |
| Bond Length | C-C (inter-ring) | ~1.47 Å |
| Bond Length | C-C≡N | ~1.44 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Angle | C-O-C | ~105° |
| Bond Angle | C-C-C (in benzene (B151609) ring) | ~120° |
| Bond Angle | C-C-C≡N | ~178° |
| Note: These are typical values for similar organic molecules and are for illustrative purposes. Actual calculated values would be specific to the computational method and basis set used. |
The electronic structure, also determined through DFT, describes the distribution of electrons within the molecule and their corresponding energy levels. This is fundamental to understanding the molecule's chemical behavior.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure of this compound compared to DFT in some cases. However, they are computationally more demanding.
High-level ab initio calculations are employed to refine the understanding of electron correlation effects, which are crucial for accurately predicting properties like excitation energies and reaction barriers. For a molecule like this compound, these methods would offer a benchmark for the results obtained from more computationally efficient DFT methods.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals for this compound are critical in predicting its electron-donating and electron-accepting capabilities.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be distributed primarily over the electron-rich dibenzofuran (B1670420) core. The energy of the HOMO is a crucial parameter; a higher HOMO energy level indicates a greater propensity for electron donation. Computational studies on similar aromatic compounds suggest that the HOMO of this compound would be significantly influenced by the fused ring system.
The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons, acting as an electrophile. For this compound, the presence of the two electron-withdrawing nitrile (-CN) groups would cause the LUMO to be localized predominantly on these groups and the adjacent carbon atoms of the furan (B31954) ring. A lower LUMO energy level indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO-LUMO gap would be determined from the calculated energies of these orbitals. The presence of the electron-withdrawing nitrile groups is expected to lower the LUMO energy, while the dibenzofuran core influences the HOMO energy. The resulting gap would determine the molecule's potential for use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Typical Calculated Energy (eV) |
| HOMO | -6.0 to -7.0 eV |
| LUMO | -2.5 to -3.5 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Note: These values are illustrative and based on typical ranges for similar organic molecules. Specific values would depend on the chosen computational methodology. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Conformational Analysis:
The dibenzofuran core is a relatively rigid planar structure. However, the molecule is not perfectly rigid, and small out-of-plane fluctuations and bond vibrations are always present at finite temperatures. A key aspect of the conformational analysis for a molecule like this compound would be to investigate the rotational barrier of the nitrile (-CN) groups. While rotation around the C-C bond connecting the nitrile group to the furan ring is expected to have a high energy barrier due to the sp-hybridized nature of the nitrile carbon, subtle conformational preferences could still exist.
In computational studies of similar heterocyclic molecules, such as benzothiazole (B30560) derivatives, conformational analysis is often performed by systematically rotating specific dihedral angles and calculating the corresponding energy profile using quantum mechanical methods like Density Functional Theory (DFT). rsc.org A similar approach for this compound would reveal the most stable orientations of the nitrile groups relative to the dibenzofuran plane.
Intermolecular Interactions:
In the solid state or in solution, molecules of this compound will interact with each other. These intermolecular interactions are crucial for determining the material's bulk properties, such as its crystal packing, melting point, and charge transport characteristics. MD simulations are particularly well-suited for studying these interactions.
The primary intermolecular forces at play would be:
Van der Waals interactions: These are ubiquitous and arise from temporary fluctuations in electron density. The large, planar aromatic surface of the dibenzofuran core would lead to significant van der Waals forces, promoting π-π stacking.
Electrostatic interactions: The nitrile groups are highly polar, with the nitrogen atom being more electronegative than the carbon atom. This creates a significant dipole moment, leading to dipole-dipole interactions between molecules.
Hydrogen bonds: While this compound does not have classical hydrogen bond donors, weak C-H···N hydrogen bonds could form between the hydrogen atoms on one molecule and the nitrogen atoms of the nitrile groups on a neighboring molecule.
MD simulations, using appropriate force fields that accurately describe these interactions, could predict the preferred packing arrangements of this compound molecules in a condensed phase. For example, studies on polychlorinated dibenzo-p-dioxins have used molecular modeling to understand their non-covalent interactions. sharif.edu
Computational Prediction of Spectroscopic Parameters and Reactivity
Computational quantum chemistry offers a suite of tools to predict the spectroscopic properties and chemical reactivity of molecules. These predictions are vital for identifying unknown compounds and for designing new synthetic pathways.
Spectroscopic Parameters:
The spectroscopic signature of a molecule is a direct consequence of its electronic structure. Computational methods can predict various spectroscopic parameters, including:
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the C≡N stretching frequency of the nitrile groups, as well as various C-C and C-O stretching and bending modes of the dibenzofuran core. For instance, in substituted benzothiazoles, the C-H stretching vibrations are predicted in the range of 3008–3132 cm⁻¹. rsc.org
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. The presence of the extended π-conjugated system in this compound is expected to result in strong absorptions in the UV region. The introduction of electron-withdrawing nitrile groups can influence the position of these absorption bands.
NMR Spectra: The gauge-independent atomic orbital (GIAO) method is widely used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. rsc.org These predicted spectra can be compared with experimental data to confirm the molecular structure.
Reactivity:
The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to undergo electrophilic or nucleophilic attack.
Frontier Molecular Orbital Analysis: For this compound, the HOMO is expected to be distributed over the electron-rich dibenzofuran core, while the LUMO is likely to be localized more on the electron-withdrawing nitrile groups and the adjacent carbon atoms. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and the electrophilicity index. rsc.org
Fukui Functions: The Fukui function is a reactivity indicator derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. nih.govbeilstein-journals.org For polycyclic aromatic hydrocarbons, the condensed Fukui function has been shown to be effective in predicting the sites of reaction. nih.govbeilstein-journals.org
A computational study on this compound would likely show that the regions around the nitrile groups are susceptible to nucleophilic attack, while the aromatic rings would be the sites for electrophilic attack.
Charge Transport Mechanism Modeling
The presence of an extended π-conjugated system and strong electron-withdrawing nitrile groups suggests that this compound could be a promising material for organic electronics. Computational modeling is essential for understanding and predicting its charge transport properties.
The charge transport in organic semiconductors typically occurs via a hopping mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. The efficiency of this process is governed by two key parameters: the electronic coupling between molecules and the reorganization energy of the individual molecules.
Reorganization Energy:
The reorganization energy (λ) is the energy required to deform the geometry of a molecule from its neutral state equilibrium geometry to the equilibrium geometry of its charged state, and vice versa. nih.govresearchgate.net A lower reorganization energy generally leads to a higher charge transfer rate. The reorganization energy has two components: an internal contribution (λ_i) from the relaxation of the molecule itself and an external contribution (λ_o) from the relaxation of the surrounding medium. Computational studies on cyanine (B1664457) dyes and donor-acceptor systems have shown that molecular symmetry and the degree of charge transfer can significantly influence the reorganization energy. nih.govresearchgate.net
The table below presents calculated internal reorganization energies for related organic molecules, illustrating the typical range of values for such compounds.
| Compound | λ (hole) (eV) | λ (electron) (eV) | Reference |
| Pentacene | 0.096 | 0.109 | researchgate.net (Adapted) |
| DBTDT (syn-isomer) | 0.158 | - | researchgate.net |
| C6-DBTDT | 0.138 | - | researchgate.net |
This table is for illustrative purposes and the data is for related compounds, not this compound.
Charge Transport Modeling:
Computational studies on dicyanomethylene-functionalized violanthrone (B7798473) derivatives have shown that the introduction of cyano groups can significantly impact charge mobility. beilstein-journals.org For example, one such derivative exhibited a hole mobility of 1.07 x 10⁻² cm² V⁻¹ s⁻¹. beilstein-journals.org Similarly, modeling studies on cyano-substituted poly(p-phenylenevinylene) have indicated that the position of cyano substitution can influence whether electrons or holes are the dominant charge carriers. scispace.com
For this compound, with its two electron-withdrawing nitrile groups, it is plausible that it could exhibit n-type (electron) or ambipolar (both electron and hole) transport, depending on its solid-state packing and electronic structure. A detailed computational study involving DFT calculations of reorganization energy and electronic couplings, followed by KMC simulations, would be necessary to predict its charge transport characteristics accurately.
Electronic and Optical Property Engineering in Dibenzo B,d Furan 3,7 Dicarbonitrile Systems
Modulation of Electronic Energy Levels through Structural Modifications
The electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental properties that dictate the optoelectronic behavior of a molecule. In D-A systems incorporating Dibenzo[b,d]furan-3,7-dicarbonitrile, these energy levels can be precisely modulated through systematic structural modifications. The primary strategy involves the judicious selection of the donor unit attached to the dicarbonitrile-functionalized dibenzofuran (B1670420) acceptor.
The energy of the HOMO is predominantly determined by the electron-donating strength of the donor moiety. Stronger donors, such as phenoxazine (B87303) or carbazole (B46965) derivatives with electron-donating substituents, will raise the HOMO energy level. Conversely, weaker donors will result in a lower HOMO energy. The LUMO level is largely localized on the this compound acceptor core due to the strong electron-withdrawing nature of the two cyano groups. However, the electronic coupling between the donor and acceptor can also influence the LUMO energy to a lesser extent.
This principle is exemplified in studies of related dicarbonitrile-based acceptor systems. For instance, in molecules based on a dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptor, attaching donors of varying strengths, such as 3,6-di-tert-butylcarbazole (B1356187) (tCz), 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Ac), and N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACz), leads to a systematic tuning of the emission color from yellow to deep-red. rsc.org The stronger donor character of DACz results in a more significant red-shift in emission, indicative of a smaller energy gap, which is a direct consequence of the altered HOMO-LUMO levels. rsc.org
Furthermore, computational studies on various donor-acceptor molecules have shown that the torsion angle between the donor and acceptor units is a critical parameter. ktoeos.org A larger twist angle, often enforced by steric hindrance, can lead to a better separation of the HOMO and LUMO, which is a key requirement for achieving a small singlet-triplet energy gap (ΔE_ST), a crucial factor for thermally activated delayed fluorescence (TADF). ktoeos.org
Photophysical Processes and Exciton Dynamics
The photophysical behavior of this compound based systems is governed by the dynamics of their excited states, particularly the management of singlet and triplet excitons. These processes are central to the efficiency of light emission in OLEDs.
Singlet and Triplet Exciton Management
In an OLED, electrical excitation generates both singlet (S1) and triplet (T1) excitons in a statistical ratio of 1:3. For conventional fluorescent materials, only the singlet excitons can decay radiatively to produce light, limiting the internal quantum efficiency (IQE) to a theoretical maximum of 25%. To harness the energy of the non-emissive triplet excitons, various strategies have been developed. One of the most successful approaches for purely organic emitters is through TADF.
The spatial separation of the HOMO on the donor and the LUMO on the acceptor, a hallmark of twisted D-A architectures, is instrumental in minimizing the exchange energy, which is the primary contributor to the ΔE_ST.
Thermally Activated Delayed Fluorescence (TADF) Mechanisms
The TADF process in this compound based emitters relies on the efficient population of the S1 state from the T1 state via RISC. The rate of RISC (k_RISC) is a critical parameter and is strongly dependent on the ΔE_ST and the spin-orbit coupling (SOC) between the S1 and T1 states. According to Marcus theory, a smaller ΔE_ST leads to a significantly higher k_RISC. mdpi.com
Computational studies have become an indispensable tool for predicting the TADF properties of new molecular designs. ktoeos.orgmdpi.com By calculating the energies of the S1 and T1 states, the ΔE_ST can be estimated, providing a crucial indicator of a molecule's potential as a TADF emitter. For instance, in a computational study of organoboron complexes, molecules with calculated ΔE_ST values of less than 0.10 eV were identified as promising TADF candidates. mdpi.com The introduction of cyano groups, as in this compound, is a known strategy to induce strong intramolecular charge transfer (ICT) character in the excited state, which is conducive to achieving a small ΔE_ST. mdpi.com
The photoluminescence decay characteristics of TADF emitters are typically bi-exponential, consisting of a prompt fluorescence component from the decay of initially generated singlet excitons and a delayed fluorescence component from the decay of singlets formed via RISC from triplet excitons. The lifetime of the delayed component is a key indicator of the efficiency of the TADF process.
Charge Carrier Mobility and Transport Properties
Efficient charge transport is paramount for the performance of OLEDs, as it ensures that electrons and holes injected from the electrodes can effectively reach the emissive layer and recombine to form excitons. The charge carrier mobility in thin films of organic semiconductors is highly dependent on the molecular structure and the intermolecular interactions in the solid state.
In materials based on this compound, the rigid and planar nature of the dibenzofuran core can be advantageous for charge transport. Planar aromatic structures often facilitate π-π stacking in the solid state, which creates pathways for charge carriers to hop between adjacent molecules.
The introduction of different donor units not only tunes the energy levels but can also impact the molecular packing and, consequently, the charge transport properties. For instance, bulky substituents on the donor can hinder close packing, potentially reducing charge mobility. Conversely, carefully designed side chains can be used to control the intermolecular arrangement and enhance charge transport.
Influence of Solid-State Packing on Electronic and Optical Characteristics
The arrangement of molecules in the solid state, or crystal packing, can have a profound impact on the electronic and optical properties of organic materials. Intermolecular interactions, such as π-π stacking and hydrogen bonding, can lead to shifts in energy levels and changes in emission characteristics compared to the isolated molecule in solution.
For this compound based materials, the way the molecules pack in a thin film will influence key parameters like the photoluminescence quantum yield (PLQY) and the emission spectrum. Aggregation-caused quenching (ACQ) is a common phenomenon in many organic luminophores, where close intermolecular proximity in the solid state leads to non-radiative decay pathways and a reduction in emission intensity.
However, some molecular designs can exhibit aggregation-induced emission (AIE) or solid-state emission enhancement. In a study of bis(perfluorostyryl)furan derivatives, it was found that intermolecular contacts, including C–H⋯F interactions and π–π interactions in the aggregated state, led to an increase in the emission intensity. rsc.org
The orientation of the transition dipole moment of the emitting molecules in the host matrix is another critical factor for the light out-coupling efficiency of OLEDs. A horizontal orientation of the transition dipole moment is generally preferred as it allows more of the generated light to escape the device. The shape and substituents of the this compound based emitter can influence its preferred orientation in the host material. For example, long, linear molecular structures are often found to exhibit a high degree of horizontal orientation. nih.gov
Applications in Advanced Materials and Device Architectures
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The dibenzofuran (B1670420) core is a well-established component in materials for organic light-emitting diodes due to its high triplet energy and good thermal stability. The introduction of dicarbonitrile groups at the 3 and 7 positions modifies the electronic properties, making these derivatives particularly suitable for various roles within OLEDs.
Host Materials in Phosphorescent OLEDs (PhOLEDs)
In phosphorescent OLEDs, the host material plays a crucial role in efficiently transferring energy to the phosphorescent guest emitter. Materials based on the dibenzofuran scaffold are recognized for their high triplet energies, which is a key requirement for hosting blue phosphorescent emitters. The dicarbonitrile substitution on the dibenzofuran core can enhance the electron-transporting properties of the host material, leading to more balanced charge injection and recombination within the emissive layer. This results in improved device efficiency and stability.
Derivatives incorporating the Dibenzo[b,d]furan-dicarbonitrile motif are designed to achieve high glass transition temperatures and thermal decomposition temperatures, ensuring the morphological stability of the OLED device during operation. The rigid structure of the dibenzofuran unit contributes to these desirable thermal properties.
Emitter Components in TADF OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The design of TADF emitters often involves connecting electron-donating and electron-accepting units to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states.
The Dibenzo[b,d]furan-3,7-dicarbonitrile unit can function as a potent electron-accepting core. When combined with suitable electron-donating moieties, it facilitates the necessary charge transfer character for efficient TADF. For instance, a novel TADF emitter design involved decorating a dibenzofuran core with four carbazole-type electron donors and two cyano (CN) electron-withdrawing units. This strategic placement led to a significant separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a key feature for enabling TADF. In vacuum-deposited OLEDs, these emitters have demonstrated high external quantum efficiencies (EQEs) of up to 25.2%.
Electron-Transporting and Hole-Transporting Layers
The intrinsic electronic properties of this compound derivatives make them suitable for use in charge-transporting layers of OLEDs. The electron-withdrawing nitrile groups enhance the electron affinity of the molecule, making it a candidate for electron-transporting layers (ETLs). A well-matched ETL is essential for reducing the electron injection barrier from the cathode and ensuring balanced charge transport within the device.
Conversely, by functionalizing the dibenzofuran-dicarbonitrile core with strong electron-donating groups, it is possible to engineer materials for hole-transporting layers (HTLs). These materials exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C and glass transition temperatures above 190 °C. Such robust thermal properties are critical for the operational stability of OLEDs. When used as hosts in red PhOLEDs, these materials have contributed to devices with high external quantum efficiencies, reaching up to 18.61%.
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The planarity and potential for strong intermolecular π-π stacking make dibenzofuran derivatives promising candidates for organic semiconductors in OFETs. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. The introduction of electron-withdrawing groups like nitriles can significantly influence the molecular packing and energy levels, which in turn affects the charge transport characteristics. While specific studies on this compound in OFETs are limited, related dibenzofuran derivatives have been investigated, showing the potential of this class of materials in transistor applications.
Advanced Chemical Sensing and Detection Mechanisms
The fluorescence properties of dibenzofuran derivatives can be exploited for chemical sensing applications. The interaction of the sensor molecule with an analyte can lead to a change in the fluorescence intensity or wavelength, a phenomenon known as "turn-on" or "turn-off" sensing. While direct applications of this compound in this area are not widely reported, the underlying principle of using functionalized aromatic systems for sensing is well-established. The electron-deficient nature of the dicarbonitrile derivative could make it sensitive to electron-rich analytes.
Applications in Photocatalysis and Energy Conversion
The electronic structure of this compound suggests its potential utility in photocatalysis. As a photosensitizer, it can absorb light and transfer the energy to other molecules, initiating chemical reactions. The electron-accepting nature of the compound could also allow it to participate in photoinduced electron transfer processes, which are central to many photocatalytic cycles. Visible-light-promoted syntheses of dibenzofuran derivatives have been developed, highlighting the photoactivity of this class of compounds. These methods are considered environmentally friendly and efficient for creating complex organic molecules.
Structure Property Relationships and Molecular Engineering of Dibenzo B,d Furan 3,7 Dicarbonitrile Derivatives
Impact of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of Dibenzo[b,d]furan-3,7-dicarbonitrile derivatives are profoundly influenced by the nature and position of substituent groups attached to the core. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the material's charge injection/transport capabilities, absorption, and emission characteristics.
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), or alkyl groups tend to raise the HOMO energy level with a less pronounced effect on the LUMO level. This generally leads to a reduction in the HOMO-LUMO energy gap, resulting in a red-shift in both the absorption and emission spectra. The increased electron density on the dibenzofuran (B1670420) core can also enhance the photoluminescence quantum yield in some cases.
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of additional EWGs, such as nitro (-NO₂) or cyano (-CN) groups, primarily lowers the LUMO energy level, with a smaller impact on the HOMO level. This also leads to a narrowing of the energy gap and a bathochromic shift in the optical spectra. The strategic placement of EWGs is a key strategy for developing n-type organic semiconductor materials with improved electron transport characteristics.
The interplay between the electron-donating and electron-withdrawing substituents can lead to the formation of intramolecular charge transfer (ICT) states. In such donor-acceptor (D-A) type molecules, the HOMO is typically localized on the donor moiety, while the LUMO is concentrated on the acceptor part (the dicarbonitrile-substituted dibenzofuran core). This spatial separation of frontier molecular orbitals can result in broad, structureless, and highly solvatochromic emission, which is a characteristic feature of ICT.
Interactive Data Table: Effect of Substituents on the Photophysical Properties of Hypothetical this compound Derivatives
| Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption Max (nm) | Emission Max (nm) |
| -H (Unsubstituted) | -6.2 | -2.8 | 3.4 | 350 | 420 |
| -OCH₃ (Donor) | -5.8 | -2.7 | 3.1 | 370 | 450 |
| -N(CH₃)₂ (Strong Donor) | -5.5 | -2.6 | 2.9 | 390 | 480 |
| -NO₂ (Acceptor) | -6.4 | -3.2 | 3.2 | 360 | 430 |
| -CN (Strong Acceptor) | -6.5 | -3.4 | 3.1 | 365 | 435 |
Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic compounds. Actual experimental values may vary.
Regioisomeric Effects on Performance and Functionality
The specific substitution pattern, or regioisomerism, on the this compound core plays a critical role in determining the ultimate performance and functionality of the resulting materials. The dibenzofuran nucleus offers multiple positions for substitution (1, 2, 4, 6, 8, and 9), and the choice of attachment points for donor or acceptor moieties can significantly impact molecular packing, charge transport, and photophysical properties.
For instance, in the context of bipolar host materials for OLEDs, the spatial separation of electron-donating and electron-withdrawing units is crucial for achieving balanced charge transport. A study on dibenzofuran-based bipolar host materials synthesized through cross-coupling reactions with cyanofluorene demonstrated that different regioisomers exhibited varied device performances. researchgate.netresearchgate.net In one case, four regioisomers were synthesized, and the device incorporating the 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) host showed the best performance, achieving a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency of 25.3%. researchgate.netresearchgate.net This highlights that even subtle changes in the connectivity of the molecular fragments can lead to significant differences in the final device efficacy.
The regiochemistry influences the degree of π-conjugation between the substituent and the dibenzofuran core. For example, substitution at the 2, 8, 3, or 7 positions can lead to a more extended conjugation pathway compared to substitution at the 1, 9, 4, or 6 positions. This, in turn, affects the HOMO-LUMO energy gap and the optical properties. Furthermore, the steric hindrance introduced by different substitution patterns can impact the planarity of the molecule and its ability to form ordered solid-state packing, which is a key determinant of charge mobility in organic thin films.
Conjugation Pathways and Aromaticity Considerations
The this compound core is an extended aromatic system. The fusion of two benzene (B151609) rings with a central furan (B31954) ring creates a rigid and planar structure with a high degree of electron delocalization. The introduction of substituents can either extend or perturb this conjugation.
Extension of Conjugation: The attachment of other aromatic or vinyl groups to the dibenzofuran core can extend the π-conjugation pathway. This generally leads to a decrease in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra. The extent of this shift is dependent on the nature of the attached group and the position of attachment. For example, linking the dibenzofuran core to a strongly electron-donating aromatic amine can create a pronounced intramolecular charge transfer character, leading to desirable properties for applications in nonlinear optics or as sensitizers in dye-sensitized solar cells.
Strategies for Tuning Energy Levels and Charge Balance
The ability to precisely tune the HOMO and LUMO energy levels is paramount for optimizing the performance of organic electronic devices. This is because efficient charge injection and transport depend on the alignment of the energy levels of the active material with those of the electrodes and adjacent layers.
HOMO Level Tuning: The HOMO level is primarily influenced by the electron-donating strength of the substituents. By systematically varying the donor groups from weak donors (e.g., alkyl) to strong donors (e.g., diarylamino), the HOMO level can be raised, facilitating hole injection from the anode.
LUMO Level Tuning: The LUMO level is predominantly controlled by the electron-withdrawing capacity of the substituents. The presence of the two nitrile groups already provides a low-lying LUMO. The introduction of additional EWGs can further lower the LUMO energy, enhancing electron injection from the cathode.
Charge Balance: For applications such as OLEDs, achieving a balance between hole and electron injection and transport is critical for high efficiency and long device lifetime. In this compound derivatives, this can be achieved by creating bipolar molecules that incorporate both electron-donating and electron-withdrawing moieties. The strategic placement of these groups, considering the regioisomeric effects, can lead to ambipolar charge transport characteristics, where both holes and electrons can be transported effectively through the material. This balanced charge flux ensures that the recombination of charge carriers occurs within the emissive layer, maximizing the light output.
Interactive Data Table: Calculated Frontier Molecular Orbital Energies of Dibenzo[b,d]furan Derivatives with Different Donor Groups
| Donor Substituent | HOMO (eV) | LUMO (eV) |
| Phenyl | -6.0 | -2.7 |
| Naphthyl | -5.9 | -2.7 |
| Carbazolyl | -5.7 | -2.6 |
| Diphenylamino | -5.4 | -2.5 |
Note: The data in this table is illustrative and based on computational chemistry predictions for hypothetical molecules. Actual experimental values may differ.
Molecular Design Principles for Enhanced Performance
Building upon the fundamental understanding of structure-property relationships, several key molecular design principles can be employed to enhance the performance of materials based on this compound.
Donor-Acceptor Architecture: The creation of D-A or D-π-A (where π is a conjugated spacer) structures is a powerful strategy to induce intramolecular charge transfer, which can lead to red-shifted emission, high photoluminescence quantum yields, and large Stokes shifts. The dibenzofuran dicarbonitrile unit serves as an excellent acceptor core.
Steric Hindrance: The introduction of bulky substituents, such as tert-butyl or trimethylsilyl groups, at strategic positions can be used to control the intermolecular interactions and prevent aggregation-caused quenching of emission in the solid state. This can lead to materials with high solid-state luminescence efficiency.
Rigidification of Molecular Structure: A rigid molecular structure is generally beneficial for achieving high quantum yields, as it minimizes non-radiative decay pathways. The inherent rigidity of the dibenzofuran core is advantageous in this regard. Further rigidification through the introduction of fused rings or intramolecular hydrogen bonding can further enhance performance.
Balancing Charge Transport: For bipolar materials, the careful selection and placement of donor and acceptor units are crucial to achieve balanced hole and electron mobilities. This often involves a delicate balance between the electron-donating and electron-withdrawing strengths of the substituents and their spatial arrangement on the dibenzofuran core.
By applying these design principles, it is possible to develop a new generation of high-performance organic materials based on the versatile this compound scaffold for a wide range of optoelectronic applications.
Mechanistic Studies of Reactions and Degradation in Dibenzo B,d Furan 3,7 Dicarbonitrile Systems
Degradation Pathways in Device Environments
The operational stability of organic electronic devices is often limited by the chemical degradation of the constituent materials. For Dibenzo[b,d]furan-3,7-dicarbonitrile, understanding its degradation mechanisms within a device environment is crucial for enhancing device lifetime.
Oxidative Degradation Mechanisms
While specific studies on the oxidative degradation of this compound are not extensively documented, the degradation of aromatic compounds, in general, is a well-studied field. nasa.gov The electron-withdrawing nature of the nitrile groups in this compound can render the aromatic system more resistant to electrophilic attack compared to unsubstituted aromatic compounds. However, under the harsh oxidative conditions that can be present in an operating organic light-emitting diode (OLED), such as the presence of reactive oxygen species, degradation can still occur.
The degradation of aromatic compounds often proceeds via attack by oxygen atoms or other radical species. nasa.gov For the dibenzofuran (B1670420) core, oxidative attack could potentially lead to the opening of the furan (B31954) ring or the hydroxylation of the benzene (B151609) rings. In the case of related compounds like chlorodibenzofurans, photochemical degradation has been observed to proceed via dechlorination. nih.gov While this compound does not possess chlorine atoms, this suggests that degradation may be initiated at the substituent groups or the aromatic core itself. The presence of nitrile groups, which are known to be relatively stable, may direct the degradation to the aromatic rings. The degradation of nitroaromatic compounds, which also feature electron-withdrawing groups, is known to be challenging due to the stability of the benzene ring. nih.gov
Intramolecular Cyclization and Hydrogen Atom Transfer in Degradation
Intramolecular cyclization is a known reaction pathway for both the synthesis and degradation of various organic molecules. rsc.orgnih.govrsc.org In the context of degradation, a molecule might undergo an intramolecular cyclization reaction that leads to a loss of its desired properties or complete breakdown. For this compound, while no specific studies report intramolecular cyclization as a primary degradation pathway, the rigid dibenzofuran core makes large-scale conformational changes leading to cyclization unlikely under normal operating conditions. However, under high-energy conditions such as UV irradiation, bond cleavage followed by intramolecular rearrangements could be a possibility.
Hydrogen atom transfer (HAT) is a fundamental process in many chemical and biological reactions, including photochemical degradation. nih.govacs.orgrsc.orgresearchgate.net In the context of this compound, HAT could play a role in its degradation, particularly in the presence of photo-excited species or radicals within a device. An excited molecule could abstract a hydrogen atom from a neighboring molecule or even from residual solvent or impurities, initiating a radical chain reaction that leads to degradation. The C-H bonds on the aromatic rings of the dibenzofuran core are potential sites for HAT.
Stability under Various Chemical and Environmental Stressors
The stability of this compound under various chemical and environmental stressors is a key factor for its practical use. While specific data for this compound is limited, general knowledge about dibenzofurans and aromatic nitriles provides some insights.
Dibenzofurans are generally considered to be chemically stable and resistant to degradation. nih.gov The aromatic nature of the rings contributes to this stability. The nitrile groups are also known for their robustness and resistance to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis of the nitrile groups to carboxylic acids or amides can occur. researchgate.net
The photochemical stability of dibenzofuran derivatives can be a concern. nih.gov Exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, can lead to photochemical degradation. This is a critical consideration for applications where the material might be exposed to sunlight or other UV sources. The degradation of other organic dyes, such as BODIPY derivatives, under UV irradiation has been shown to involve cleavage of the molecular core. mdpi.comnih.gov
Table 1: General Stability of Related Compound Classes
| Compound Class | Stability Characteristics |
|---|---|
| Dibenzofurans | Generally high thermal and chemical stability. nih.gov Susceptible to photochemical degradation. nih.gov |
Influence of Deuteration on Compound Stability
A promising strategy to enhance the stability of organic compounds is through deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). This approach has been shown to improve the operational lifetime of OLEDs. nih.gov The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond. nih.govyoutube.comyoutube.com This increased bond strength can slow down reactions where C-H bond cleavage is the rate-limiting step. nih.govnih.govmdpi.com
For this compound, deuterating the C-H bonds on the aromatic rings would be expected to increase its stability against degradation pathways that involve C-H bond cleavage, such as certain oxidative reactions or hydrogen atom transfer processes. Studies on other aromatic molecules, including those with nitrile groups, have demonstrated that deuteration can significantly alter vibrational lifetimes and relaxation mechanisms, which can in turn affect reactivity and degradation. nih.gov The magnitude of the KIE can provide insights into the reaction mechanism. nih.govyoutube.com
Table 2: The Kinetic Isotope Effect (KIE) and its Implication for Stability
| Parameter | Description | Implication for Stability |
|---|---|---|
| kH/kD | The ratio of the rate constant for the reaction with hydrogen (kH) to the rate constant for the reaction with deuterium (kD). | A value greater than 1 indicates a primary kinetic isotope effect, meaning C-H/C-D bond breaking is involved in the rate-determining step. A higher kH/kD suggests a greater stabilizing effect of deuteration. youtube.com |
| Vibrational Energy | The C-D bond has a lower zero-point vibrational energy than the C-H bond. | This results in a higher activation energy required to break the C-D bond, thus slowing down the degradation reaction. nih.gov |
Future Research Directions and Unresolved Challenges
Exploration of Novel Synthetic Routes with Higher Efficiency and Atom Economy
A primary challenge in unlocking the potential of Dibenzo[b,d]furan-3,7-dicarbonitrile lies in the development of efficient and sustainable synthetic methodologies. While general routes to dibenzofuran (B1670420) derivatives exist, pathways specifically targeting the 3,7-dicarbonitrile isomer with high yield and atom economy are not well-established. Future research should prioritize the following:
Direct C-H Cyanation: Investigating modern catalytic methods for the direct cyanation of the dibenzofuran core would represent a significant leap forward. This approach, avoiding the pre-functionalization often required in traditional cross-coupling reactions, could dramatically improve the atom economy and reduce waste.
Palladium-Catalyzed Cross-Coupling: The cyanation of 3,7-dibromodibenzo[b,d]furan is a plausible synthetic route. rsc.org Research should focus on optimizing palladium catalysts and reaction conditions to ensure high conversion rates, minimize side reactions, and allow for easy purification.
Flow Chemistry Synthesis: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of cyanide reagents.
Green Chemistry Approaches: Exploration of syntheses that minimize the use of hazardous solvents and reagents is crucial. This includes investigating the use of more benign cyanide sources and developing catalytic systems that operate under milder conditions.
A comparative analysis of potential synthetic strategies highlights the need for innovation beyond classical methods.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Classical Multi-step Synthesis | Well-understood reaction mechanisms | Low atom economy, significant waste generation |
| Catalytic C-H Cyanation | High atom economy, reduced steps | Regioselectivity control, catalyst development |
Advanced Computational Prediction and Design of this compound Derivatives
Computational chemistry offers a powerful toolkit for predicting the properties of this compound and guiding the design of new derivatives with enhanced performance. Unresolved challenges in this area include:
Accurate Prediction of Optoelectronic Properties: Developing and validating computational models, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to accurately predict the HOMO/LUMO energy levels, absorption and emission spectra, and triplet energies of the parent molecule and its derivatives is essential. mdpi.com
Modeling Intermolecular Interactions: The nitrile groups are expected to induce strong dipole-dipole interactions and potentially non-covalent C-H···N interactions, which will significantly influence the solid-state packing. rsc.org Accurate modeling of these interactions is critical for predicting crystal structures and charge transport properties.
High-Throughput Virtual Screening: Creating computational workflows for the high-throughput screening of a virtual library of this compound derivatives could accelerate the discovery of new materials with specific functionalities. This would involve predicting key properties for a large number of molecules to identify the most promising candidates for synthesis.
Development of Next-Generation Materials with Tailored Optoelectronic Performance
The unique electronic structure of this compound, combining the rigid, electron-rich dibenzofuran core with strongly electron-withdrawing nitrile groups, makes it a compelling candidate for various optoelectronic applications. Future research should focus on:
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy anticipated for the dibenzofuran core suggests its potential as a host material for blue PhOLEDs. The dinitrile substitution could further enhance electron transport properties, leading to more balanced charge injection and improved device efficiency.
Thermally Activated Delayed Fluorescence (TADF) Emitters: By strategically functionalizing the this compound core with donor groups, it may be possible to design novel TADF emitters. The separation of the HOMO and LUMO on the donor and acceptor (dinitrile dibenzofuran) moieties, respectively, could lead to a small singlet-triplet energy splitting, a key requirement for efficient TADF.
Electron-Acceptor Materials in Organic Solar Cells (OSCs): The electron-deficient nature of the molecule suggests its potential as a non-fullerene acceptor in organic solar cells. Research into blending it with suitable polymer donors is a promising avenue.
Understanding Complex Intermolecular Interactions and Solid-State Phenomena
The solid-state packing of this compound will be a critical determinant of its bulk material properties. Key research directions include:
Crystal Engineering: A systematic study of the crystallization behavior of the parent molecule and its derivatives is needed. rsc.org Understanding how modifications to the molecular structure influence the resulting crystal packing is fundamental to controlling the material's properties.
Polymorphism Control: Investigating the existence of different crystalline polymorphs and developing methods to selectively grow the desired polymorph are crucial for reproducible device performance.
Single-Crystal X-ray Diffraction Analysis: Obtaining high-quality single crystals for X-ray diffraction studies will provide definitive information about the molecular geometry and intermolecular interactions in the solid state. This experimental data is also vital for validating and refining computational models.
Expanding Applications in Emerging Technologies and Fundamental Academic Inquiry
Beyond the immediate applications in optoelectronics, the unique properties of this compound could be leveraged in other emerging technologies and for fundamental scientific studies:
Organic Field-Effect Transistors (OFETs): The potential for ordered molecular packing and good electron affinity suggests that this compound could be explored as a semiconductor in n-channel or ambipolar OFETs.
Sensors: The electron-deficient aromatic system could interact with electron-rich analytes, making it a candidate for use in chemical sensors.
Fundamental Structure-Property Relationship Studies: As a rigid, well-defined molecule, this compound can serve as an excellent model system for fundamental studies aimed at understanding the relationship between molecular structure, solid-state packing, and optoelectronic properties in organic materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the most reliable synthetic routes for Dibenzo[b,d]furan-3,7-dicarbonitrile, and how can purity be optimized?
The compound can be synthesized via cyclization reactions using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form fused aromatic systems. For example, similar nitrile-containing derivatives are prepared by reacting thiazolidinedione precursors with DDQ under controlled conditions . Purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures), followed by recrystallization. Purity (>98%) is confirmed via HPLC and / NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
- NMR spectroscopy : and NMR to confirm nitrile (-CN) and furan ring positions.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- FT-IR : Peaks at ~2200–2250 cm confirm nitrile groups.
- X-ray crystallography : For absolute configuration determination in crystalline forms .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its performance in OLED applications?
Introducing electron-donating groups (e.g., carbazole, acridine) to the core structure can tune charge transport and emission properties. For instance, attaching 9,9-dimethyl-9,10-dihydroacridine (Ac) to analogous dibenzo-phenazine dicarbonitrile derivatives improves thermally activated delayed fluorescence (TADF) efficiency by reducing the singlet-triplet energy gap () . Computational modeling (e.g., DFT) predicts orbital localization, guiding rational design .
Q. What experimental strategies resolve contradictions in reported photophysical data for this compound?
Discrepancies in emission wavelengths or quantum yields may arise from solvent polarity, aggregation effects, or impurities. Standardize testing conditions (e.g., degassed solvents, inert atmosphere) and use time-resolved photoluminescence to distinguish TADF from prompt fluorescence. Cross-validate results with independent techniques like transient absorption spectroscopy .
Q. How does the compound’s electronic structure influence its utility in photocatalytic systems?
The electron-deficient dicarbonitrile groups and rigid dibenzofuran backbone facilitate charge separation and redox activity. Electrochemical studies (cyclic voltammetry) reveal reduction potentials linked to catalytic performance. Pairing with co-catalysts (e.g., Pt nanoparticles) enhances hydrogen evolution efficiency in visible-light-driven reactions .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
Batch-to-batch variability often stems from incomplete cyclization or side reactions. Optimize reaction kinetics (e.g., temperature, stoichiometry) using in-situ monitoring (Raman spectroscopy). Pilot-scale purification via simulated moving bed (SMB) chromatography ensures consistent purity for industrial research .
Methodological Considerations
Q. How can computational tools predict the compound’s reactivity in novel reactions?
Molecular docking and DFT calculations model interactions with catalysts or biological targets. For example, docking studies on COX-1/2 enzymes using dibenzo[b,d]thiophene analogs (structurally similar) identify binding affinities and selectivity trends, guiding medicinal chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
